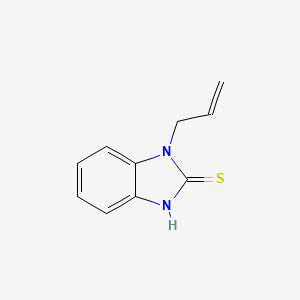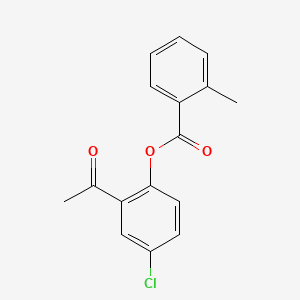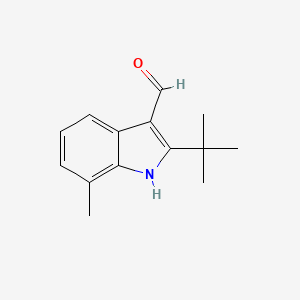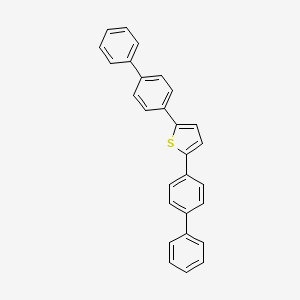
Morpholine, 4-(2-bromo-2-propényl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 4-(2-bromo-2-propenyl)-, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless liquid with a slightly pungent odor and a boiling point of 163°C. It is used in a variety of industrial applications, including as a solvent and as an intermediate in the synthesis of other compounds. Morpholine is also used as a reagent in chemical synthesis and as an additive in some pharmaceuticals.
Applications De Recherche Scientifique
Synthèse d'esters d'acides β-aminés
Morpholine, 4-(2-bromoprop-2-ényl)- : est utilisée dans la synthèse d'esters d'acides α-bromoacryliques, qui sont ensuite convertis en esters d'acides β-aminés α-bromo-substitués. Ce processus implique une addition de Michael avec des amines cycliques secondaires, où la morpholine s'avère particulièrement adaptée .
Synthèse d'ingrédients pharmaceutiques
En tant qu'intermédiaire polyvalent, les dérivés de la morpholine sont souvent utilisés dans la synthèse d'ingrédients pharmaceutiques. La réactivité de la chaîne latérale bromoalcényle dans la Morpholine, 4-(2-bromoprop-2-ényl)- en fait un composé précieux pour la construction d'architectures moléculaires complexes présentes dans divers médicaments .
Recherche en synthèse organique
En chimie organique, la Morpholine, 4-(2-bromoprop-2-ényl)- sert de brique de base pour le développement de nouvelles voies de synthèse. Son incorporation dans des molécules plus grandes peut conduire à la découverte de nouvelles réactions et mécanismes .
Mécanisme D'action
Target of Action
Morpholine, 4-(2-bromo-2-propenyl)-, also known as 4-(2-bromoprop-2-enyl)morpholine, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in the SM coupling reaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .
Result of Action
The result of the action of Morpholine, 4-(2-bromo-2-propenyl)- is the formation of new carbon-carbon bonds via the SM coupling reaction . This reaction is a key step in organic synthesis, allowing for the creation of complex organic compounds from simpler building blocks .
Action Environment
The action of Morpholine, 4-(2-bromo-2-propenyl)- is influenced by various environmental factors. The SM coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed under a variety of conditions, making it a versatile tool in organic synthesis . The stability and efficacy of the compound can be affected by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
4-(2-bromoprop-2-enyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrNO/c1-7(8)6-9-2-4-10-5-3-9/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJIFSVCTDWVQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1CCOCC1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403903 |
Source


|
| Record name | Morpholine, 4-(2-bromo-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37828-83-4 |
Source


|
| Record name | Morpholine, 4-(2-bromo-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1274966.png)



![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)







